[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol
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Overview
Description
“[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H10F3NO . It is a chiral compound with a pyrrolidinylmethanol core . The compound is colorless to yellow to brown sticky oil to semi-solid or liquid .
Molecular Structure Analysis
The molecular structure of “[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The trifluoromethyl group is attached to the 5-position of the pyrrolidine ring .Physical And Chemical Properties Analysis
“[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is a colorless to yellow to brown sticky oil to semi-solid or liquid . The compound has a molecular weight of 169.14 .Scientific Research Applications
Catalytic Applications
Enantioselective Synthesis : (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, a derivative of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol, has been effectively used as a ligand in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This process, using dimethylzinc under mild conditions, leads to the production of chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
Chemical Synthesis Routes
Photoinduced Addition Reactions : The photoinduced addition of methanol to certain derivatives of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol leads to the production of pyrrolidine-2-ones. This process has been used to generate various derivatives of pyrrolidine-2-ones, indicating the compound's role in synthetic organic chemistry (Drew et al., 1999).
Ligand Dehydrogenation
Ruthenium Complexes Formation : The reaction of 2,6-bis(pyrrolidin-2-yl)pyridine (a relative of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol) with RuCl3 in methanol/water mixtures forms octahedral complexes where one of the ligands undergoes dehydrogenation. These complexes have been isolated and characterized, revealing insights into the coordination chemistry and chirality of the cations (Cabort et al., 2002).
Safety And Hazards
properties
IUPAC Name |
[5-(trifluoromethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDMCBJHCVCBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol |
Citations
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